![molecular formula C17H19NO2S B2739427 Ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate CAS No. 952958-87-1](/img/structure/B2739427.png)
Ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate
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Description
Ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate, also known as ETNA, is a novel compound synthesized from the reaction of ethyl 2-amino-4-thiophene-3-carboxylate and 5,6,7,8-tetrahydronaphthalen-2-yl bromide. It is an important research compound that has been studied for its potential applications in the fields of medicine, biochemistry, and physiology. In
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Chemoenzymatic Synthesis : The compound and its analogues have been used in the synthesis of cyclic α-quaternary α-amino acid enantiomers, showcasing the application of lipase enzymes for kinetic resolution, leading to high enantioselectivity and theoretical yields (Li, Rantapaju, & Kanerva, 2011).
Novel Synthesis Approaches : Studies demonstrate the synthesis of related tetrahydronaphthalene derivatives from naphthalene diols, employing methods like the Friedel-Crafts acylation and Birch reduction, resulting in compounds with potential biological activities (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Antimicrobial and Antioxidant Activities
Antimicrobial Properties : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity, with some showing promising results against bacterial strains, highlighting their potential as antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017).
Antioxidant Capabilities : The synthesis of thiophene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has shown that some compounds exhibit antioxidant activity comparable or superior to ascorbic acid, suggesting their utility in combating oxidative stress (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Antineoplastic (Anti-Cancer) Properties
Synthesis and Antineoplastic Evaluation : Studies on the cyclization of ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate into related naphthalene derivatives have explored their antineoplastic properties, suggesting potential applications in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
properties
IUPAC Name |
ethyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,2-6,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNHCYRSDOGNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=C(CCCC3)C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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